5-Bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structure, which includes bromine, chlorine, fluorine, and sulfonamide groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a pyridine derivative, followed by sulfonamide formation. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its sulfonamide group is known for its antimicrobial properties, making it a candidate for the development of new antibiotics or other therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and versatility make it valuable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The halogen atoms may also contribute to its binding affinity and specificity for target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide
- 5-Bromo-6-chloro-3-indolyl N-acetyl-beta-D-glucosaminide
- 5-Bromo-6-chloro-3-indolyl caprylate
Uniqueness
Compared to similar compounds, 5-Bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide stands out due to its unique combination of halogen and sulfonamide groups. This combination enhances its chemical reactivity and potential applications in various fields. The presence of the fluorine atom further distinguishes it by providing additional stability and reactivity.
Eigenschaften
CAS-Nummer |
920527-46-4 |
---|---|
Molekularformel |
C11H6BrCl2FN2O2S |
Molekulargewicht |
400.0 g/mol |
IUPAC-Name |
5-bromo-6-chloro-N-(3-chloro-4-fluorophenyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H6BrCl2FN2O2S/c12-8-4-7(5-16-11(8)14)20(18,19)17-6-1-2-10(15)9(13)3-6/h1-5,17H |
InChI-Schlüssel |
ZXWSOLRBUPSPLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.